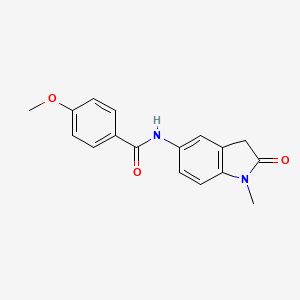

4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-19-15-8-5-13(9-12(15)10-16(19)20)18-17(21)11-3-6-14(22-2)7-4-11/h3-9H,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANFKMGEMSJKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Benzamide Structure: The benzamide structure can be formed by coupling the indoline derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline moiety.

Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is its potential as an anticancer agent. Research indicates that compounds with indole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound induces apoptosis in cancer cells by increasing pro-apoptotic markers and decreasing anti-apoptotic proteins such as Bcl-2.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| HeLa | 12.8 | Inhibition of cell proliferation |

| A549 | 18.2 | Cell cycle arrest in G2/M phase |

These findings support the compound's role as a promising candidate for further development in cancer therapeutics.

Biological Studies

Cellular Effects

The compound's biological effects extend beyond anticancer properties. It has been shown to possess anti-inflammatory, antiviral, and antimicrobial activities. The indole nucleus contributes to these effects through various mechanisms, including enzyme inhibition and modulation of gene expression.

Molecular Mechanisms

Research suggests that the compound interacts with specific molecular targets involved in cellular signaling pathways, which may lead to therapeutic benefits in conditions such as inflammation and infection.

Chemical Research

Template for Novel Derivatives

In chemical research, this compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. The structural modifications can lead to compounds with improved efficacy against specific diseases or conditions.

Comparison with Similar Compounds

The unique structure of this compound allows comparisons with related compounds to evaluate differences in biological activity:

| Compound Name | Key Differences |

|---|---|

| N-(1-Methyl-2-Oxoindolin-5-Yl)Benzamide | Lacks the methoxy group |

| 4-Methoxy-N-(2-Oxoindolin-5-Yl)Benzamide | Lacks the methyl group |

| 4-Methoxy-N-(1-Methyl-2-Oxoindolin-5-Yl)BenzeneSulfonamide | Contains a sulfonamide group |

These comparisons highlight the structural attributes that influence biological activity and pharmacological properties.

Case Studies

Several studies have documented the efficacy of this compound:

- Induction of Apoptosis in MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, confirmed through flow cytometry analysis.

- Inhibition of Proliferation in HeLa Cells : Another investigation revealed that the compound effectively inhibited cell proliferation, suggesting its potential use in treating cervical cancer.

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in A549 lung cancer cells, which is crucial for preventing further cell division and promoting cell death.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to altered cellular functions.

Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

Induction of Apoptosis: It may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and its analogs:

Substituent Effects on Molecular Properties

Table 1: Structural and Functional Comparison

Key Observations:

Thiourea vs. Indolinone Moieties: Thiourea derivatives (e.g., 4-methoxy-N-(phenylcarbamothioyl)benzamide) exhibit metal-coordination capabilities via S and O atoms, enabling applications in catalysis or antimicrobial agents . The indolinone group in the target compound may enhance planarity, facilitating π-π stacking in biological targets (e.g., kinase inhibition) .

Substituent Impact on Bioactivity :

- Fluorinated analogs like ZD3523 demonstrate that electron-withdrawing groups (e.g., trifluorobutyl) significantly enhance receptor binding affinity .

- Methoxy groups generally improve solubility and modulate electronic effects, as seen in MPiCB’s hydrogen-bonding networks .

Steric and Conformational Effects :

Spectroscopic and Crystallographic Insights

Table 2: Analytical Data from Comparable Compounds

Key Findings:

- FTIR: The target compound’s amide C=O and indolinone C=O peaks would likely appear near 1680–1675 cm⁻¹, similar to MPiCB .

- ¹H NMR: Methoxy protons resonate around δ 3.8, while indolinone NH may appear near δ 10–12, as seen in analogous indole derivatives .

Biological Activity

4-Methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic compound belonging to the indole derivative class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Structural Characteristics

The compound features:

- Indole nucleus : Central to its biological activity.

- Methoxy group : Enhances solubility and biological interactions.

- Benzamide structure : Facilitates receptor binding and modulation.

Biological Activities

The biological activities of this compound are primarily attributed to its indole nucleus, which is known for various pharmacological effects:

-

Anticancer Activity

- Mechanism : Induces apoptosis and cell cycle arrest in cancer cells.

- Research Findings : Studies have shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Cell Line IC50 Value (µM) Comparison Drug Comparison Drug IC50 (µM) MCF-7 1.84 Doxorubicin 2.57 HCT-116 3.31 Doxorubicin 3.70 HepG2 6.99 Doxorubicin 3.56 -

Antimicrobial Activity

- The compound has shown potential antimicrobial properties, inhibiting the growth of various bacterial strains, although specific data on effectiveness against individual pathogens is limited.

-

Anti-inflammatory Effects

- Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The mechanism of action involves multiple pathways:

- Receptor Interaction : The benzamide core interacts with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The indole moiety binds to active sites of enzymes, inhibiting their function, which is crucial in cancer progression and inflammation.

Anticancer Studies

A study evaluating the anticancer potential of similar indole derivatives reported that compounds with structural similarities exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives showed a notable effect on cell cycle regulation and apoptosis induction in sensitive cell lines .

In Vivo Studies

In vivo models have demonstrated that derivatives similar to this compound can effectively reduce tumor size and improve survival rates in animal models of cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide | Three methoxy groups; indole derivative | Anticancer (tubulin inhibition) |

| N-(1-Methylindolyl)-benzamide | Indole without methoxy groups | Anticancer activity |

| N-(2-Oxoindole)-benzamide | Different indole structure | Similar anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.